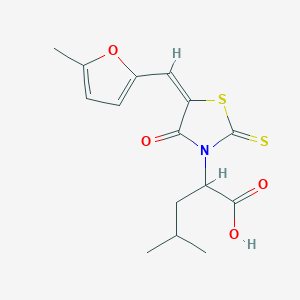

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of the synthesized compounds is often confirmed using analytical and spectral studies, including single crystal X-ray data . The structural elucidation is crucial for understanding the relationship between the molecular architecture and the observed biological activities. For example, the structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was established using a combination of elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide derivatives is highlighted by their ability to undergo various reactions to form novel compounds with potential pharmacological activities. For instance, chloroacetylated amino benzothiazoles were reacted with substituted piperazines to yield N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, which were evaluated as COX-2 inhibitors . This demonstrates the versatility of the acetamide group in facilitating chemical transformations that lead to compounds with specific biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are characterized using various spectroscopic techniques. For example, the ligand N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were characterized using UV-Vis, IR, NMR spectroscopies, and elemental analysis . The pKa values of newly synthesized derivatives were determined via UV spectroscopic studies, indicating the protonation sites on the molecules . These properties are essential for understanding the behavior of these compounds in biological systems and for optimizing their pharmacological profiles.

Wissenschaftliche Forschungsanwendungen

1. Inhibitor of PI3Kα and mTOR

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide is a potent inhibitor of PI3Kα and mTOR in vitro and in vivo. It undergoes metabolic deacetylation, leading to the exploration of heterocyclic analogues to improve metabolic stability (Stec et al., 2011).

2. Synthesis and Analgesic Activity

Some acetamide derivatives, including N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, were synthesized and investigated for their potential analgesic activities. These compounds showed significant effects in various pain-inducing tests (Kaplancıklı et al., 2012).

3. Coordination with Pd(II) and Pt(II) in Anticancer Studies

N-(6-chloro-1,3-benzothiazol-2-yl) acetamide forms complexes with Pd(II) and Pt(II). These complexes were characterized and tested for their anticancer effects against different cancer cell lines, revealing varying degrees of cytotoxicity (Al‐Janabi et al., 2020).

4. Antimicrobial Nano‐Materials

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were studied for antimicrobial activities against pathogenic bacteria and Candida species. They showed effectiveness, particularly against fungi, with certain structural groups enhancing anticandidal activity (Mokhtari & Pourabdollah, 2013).

5. Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs were analyzed for their photochemical properties and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibited good light harvesting efficiency and were also studied for ligand-protein interactions (Mary et al., 2020).

6. Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for antitumor activity against various human tumor cell lines, revealing significant anticancer activity for specific compounds (Yurttaş et al., 2015).

7. Synthesis of Heterocyclic Compounds

N-(1,3benzothiazol-2-yl)-2-chloro acetamide was used as a precursor in synthesizing various heterocyclic compounds with potential biological activities (Mahmood & Ahmad, 2020).

8. Biological Activities of Benzothiazole Derivatives

Studies on substituted benzothiazoles, including N-(1,3-benzothiazol-2-yl)acetamide derivatives, highlighted their range of pharmacological activities, particularly anti-inflammatory and antibacterial properties (Hunasnalkar et al., 2010).

9. pKa Determination and Drug Precursor Analysis

Acetamide derivatives' acidity constants were determined, providing insights into their potential as drug precursors (Duran & Canbaz, 2013).

10. Anticonvulsant Evaluation of Indoline Derivatives

N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated for anticonvulsant activities, showing significant effects in various tests (Nath et al., 2021).

Safety and Hazards

According to Sigma-Aldrich, “N-(6-chloro-1,3-benzothiazol-2-yl)acetamide” has been classified as Acute Tox. 4 Oral - Eye Irrit. 2. The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation. The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Wirkmechanismus

Target of Action

Benzothiazole derivatives, a class to which this compound belongs, have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, modulation of the adenosine a2a receptor, and therapeutic agents for disorders associated with nuclear hormone receptors .

Mode of Action

It is known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the action of phospholipase A2, which originates from cell membrane phospholipids .

Biochemical Pathways

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .

Pharmacokinetics

It is reported that some synthesized compounds have shown favorable pharmacokinetic profiles .

Result of Action

Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide. For instance, it is recommended to prevent further spillage or leakage of the compound if it is safe to do so, and to avoid letting the chemical enter drains . Discharge into the environment must be avoided .

Eigenschaften

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQXILHHRAEBLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16628-24-3 |

Source

|

| Record name | N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)

![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)